molecular formula C7H13NO2 B1267370 2-Amino-2-cyclopentylacetic acid CAS No. 933-95-9

2-Amino-2-cyclopentylacetic acid

Cat. No. B1267370
CAS RN: 933-95-9
M. Wt: 143.18 g/mol
InChI Key: XBPKRVHTESHFAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-2-cyclopentylacetic acid analogs involves several key strategies, including enantioselective synthesis and the use of specific synthetic sequences to achieve desired structural features. One approach involves the enantioselective total synthesis of cyclopentanedicarboxylic amino acid, a rigid and functionalized analog of L-glutamic acid, achieved in multiple steps from starting compounds such as silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality (Battistini et al., 2004). Another example includes the synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid through enantiodivergent synthetic sequences, highlighting the versatility of synthesis approaches for cyclopentyl-based amino acids (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-amino-2-cyclopentylacetic acid derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, contributing to the molecule's high rigidity in both solution and the gas phase. This structural rigidity is a key feature, affecting the compound's reactivity and potential for incorporation into larger molecular frameworks (Izquierdo et al., 2005).

Chemical Reactions and Properties

2-Amino-2-cyclopentylacetic acid and its derivatives participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. For instance, cyclocondensation reactions involving 2-deoxyribose, aryl amine, and acetyl acetone, catalyzed by InCl3, highlight the compound's ability to form complex structures under mild conditions (Yadav et al., 2008).

Scientific Research Applications

Summary of the Application

2-Amino-2-cyclopentylacetic acid is used in the development of radiopharmaceuticals, specifically in the creation of peptides targeting αvβ6-integrin for PET imaging of carcinomas . Two such radiopharmaceuticals are 68 Ga-Trivehexin, an investigational PET radiopharmaceutical, and 177 Lu-D0301, a structurally related therapeutic peptide tetramer .

Methods of Application or Experimental Procedures

The study evaluated the impact of different kidney protection strategies on the biodistribution of both agents in normal and tumor-bearing mice . The agents were administered with co-infusion of solutions containing 2.5% arginine + 2.5% lysine (Arg/Lys), 4% succinylated gelatin (gelofusine, gelo), or combinations thereof . The biodistribution of 68 Ga-Trivehexin and 177 Lu-D0301 was determined in healthy C57BL/6N and H2009 (human lung adenocarcinoma) xenografted CB17-SCID mice .

Results or Outcomes Obtained

The kidney uptake of 68 Ga-Trivehexin in C57BL/6N mice was reduced by 15% (Arg/Lys i.p.), 25% (Arg/Lys i.v.), and 70% (gelo i.v.), 90 min post-injection . 177 Lu-D0301 kidney uptake was reduced by 2% (Arg/Lys i.p.), 41% (Arg/Lys i.v.), 61% (gelo i.v.) and 66% (gelo + Arg/Lys i.v.) 24 hours post-injection, compared to control . The kidney uptake of both investigated radiopharmaceuticals was more efficiently reduced by gelofusine (61–85%) than Arg/Lys (25–41%) .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 apply to it . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918522
Record name Amino(cyclopentyl)acetic acid
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-2-cyclopentylacetic acid

CAS RN

933-95-9, 2521-82-6
Record name α-Aminocyclopentaneacetic acid
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Record name Cyclopentaneacetic acid, alpha-amino-
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Record name DL-2-Cyclopentylglycine
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Record name Amino(cyclopentyl)acetic acid
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Record name 2-amino-2-cyclopentylacetic acid
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Record name α-Aminocyclopentaneacetic acid
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